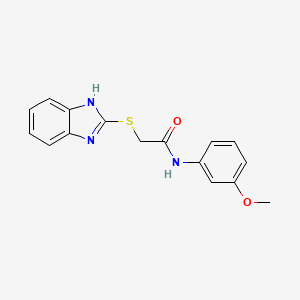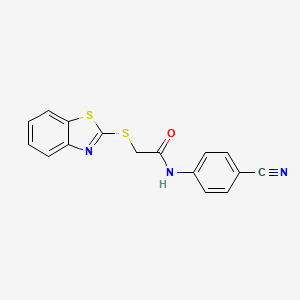![molecular formula C32H33N3O6S2 B15013036 4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-METHYLBENZENESULFONAMIDO)-2-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}ETHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-METHYLBENZENESULFONAMIDO)-2-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}ETHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with sulfonamide groups.
Hydrazone Formation: This step involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and better yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-METHYLBENZENESULFONAMIDO)-2-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}ETHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-[2-(4-METHYLBENZENESULFONAMIDO)-2-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}ETHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-METHYLBENZENESULFONAMIDO)-2-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}ETHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-METHYLBENZENESULFONAMIDE: A simpler sulfonamide compound with similar functional groups.
N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL: A hydrazone derivative with structural similarities.
Uniqueness
4-[2-(4-METHYLBENZENESULFONAMIDO)-2-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}ETHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H33N3O6S2 |
|---|---|
Peso molecular |
619.8 g/mol |
Nombre IUPAC |
[4-[3-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-2-[(4-methylphenyl)sulfonylamino]-3-oxopropyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H33N3O6S2/c1-22-5-13-27(14-6-22)25(4)33-34-32(36)31(35-42(37,38)29-17-7-23(2)8-18-29)21-26-11-15-28(16-12-26)41-43(39,40)30-19-9-24(3)10-20-30/h5-20,31,35H,21H2,1-4H3,(H,34,36)/b33-25+ |
Clave InChI |
HYZRQADYVMDXMJ-INKHBPHZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)NS(=O)(=O)C4=CC=C(C=C4)C)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)NS(=O)(=O)C4=CC=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15012954.png)
![N'-[(2E)-4-Methylpentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012966.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15012967.png)
![2-{2-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15012973.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012981.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15012986.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15012991.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15013000.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B15013001.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)
![N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15013021.png)

